molecular formula C11H12Cl2N2O4 B11793853 Butyl 2,4-dichloro-6-methyl-5-nitronicotinate

Butyl 2,4-dichloro-6-methyl-5-nitronicotinate

Cat. No.: B11793853
M. Wt: 307.13 g/mol
InChI Key: LCZCTJALJJPABC-UHFFFAOYSA-N
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Description

Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is a chemical compound with the molecular formula C11H12Cl2N2O4. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of butyl, dichloro, methyl, and nitro groups attached to a nicotinate core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate typically involves the esterification of 2,4-dichloro-6-methyl-5-nitronicotinic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted nicotinates with various functional groups.

Scientific Research Applications

Butyl 2,4-dichloro-6-methyl-5-nitronicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Butyl 2,4-dichloro-6-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules and influence cellular processes.

Comparison with Similar Compounds

  • Butyl 2,4-dichloro-5-nitronicotinate
  • Butyl 2,6-dichloro-5-nitronicotinate
  • Butyl 2,4-dichloro-6-methyl-3-nitronicotinate

Comparison: Butyl 2,4-dichloro-6-methyl-5-nitronicotinate is unique due to the presence of both methyl and nitro groups on the nicotinate core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.13 g/mol

IUPAC Name

butyl 2,4-dichloro-6-methyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C11H12Cl2N2O4/c1-3-4-5-19-11(16)7-8(12)9(15(17)18)6(2)14-10(7)13/h3-5H2,1-2H3

InChI Key

LCZCTJALJJPABC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(N=C1Cl)C)[N+](=O)[O-])Cl

Origin of Product

United States

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